molecular formula C11H12O2 B7884545 3-p-Tolyl-acrylic acid methyl ester

3-p-Tolyl-acrylic acid methyl ester

Cat. No. B7884545
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

A solution of 6.0 g (37.0 mmol) of 4-methylcinnamic acid in 120 ml of anhydrous MeOH was treated with 6 ml of acetyl chloride and stirred at reflux for 18 hours. Evaporation of the MeOH gave the title ester as a white solid, mp 53.5°-57.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:13](Cl)(=O)C>CO>[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([O:10][CH3:13])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the MeOH

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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